SPK-601

Description

BenchChem offers high-quality SPK-601 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SPK-601 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

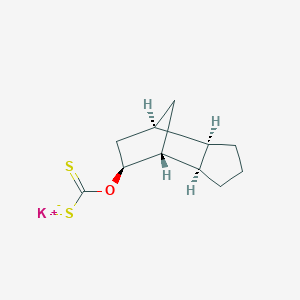

IUPAC Name |

potassium;[(1R,2R,6R,7R,8S)-8-tricyclo[5.2.1.02,6]decanyl]oxymethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1/t6-,7-,8-,9-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGULCCCBGBDZKQ-UATZLORTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](C1)[C@H]3C[C@@H]2C[C@@H]3OC(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15KOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473281-59-3, 1096687-52-3 | |

| Record name | D609, c-exo-o-exo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473281593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LMV-601 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1096687523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D609, C-EXO-O-EXO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ORL3IIA7RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LMV-601 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K6IDM1E83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SPK-601 Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

SPK-601, also known as LMV-601, is an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC).[1][2][3] This enzyme plays a crucial role in various cellular signaling pathways by hydrolyzing phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG). In the context of cancer, particularly in certain hematological malignancies, the inhibition of PC-PLC by SPK-601 has been shown to disrupt pro-survival signals, thereby sensitizing cancer cells to other therapeutic agents.

A key elucidated mechanism of SPK-601 in cancer comes from studies in B-cell acute lymphoblastic leukemia (B-ALL).[4] In this setting, glucocorticoids such as dexamethasone can paradoxically activate a pro-survival pathway mediated by the CXCR4 receptor and subsequent PLC activation. SPK-601 intervenes by inhibiting PLC, thus blocking this survival signal and enhancing the cytotoxic effects of the glucocorticoid.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of SPK-601 in preclinical B-ALL models. The data is derived from studies on the Nalm-6 and RS4;11 cell lines.

Table 1: Effect of SPK-601 on Dexamethasone-Induced Cell Mortality in B-ALL Cell Lines

| Cell Line | Treatment | Outcome | Statistical Significance (p-value) |

| Nalm-6 | Dexamethasone + SPK-601 | Increased cell mortality compared to Dexamethasone alone | Not explicitly stated, but combination shows significant effect |

| RS4;11 | Dexamethasone + SPK-601 | Increased cell mortality compared to Dexamethasone alone | Not explicitly stated, but combination shows significant effect |

Table 2: Effect of SPK-601 on Calcium Signaling in B-ALL Cell Lines

| Cell Line | Stimulation | Effect of SPK-601 | Statistical Significance (p-value vs. Control) |

| Nalm-6 | Carbachol (Cch) | Significantly reduced maximal ER Ca2+ release | p = 0.0013[4] |

| RS4;11 | Carbachol (Cch) | Significantly reduced maximal ER Ca2+ release | p = 0.0114[4] |

| Nalm-6 | ATP | Significantly reduced maximal ER Ca2+ release | p = 0.0017[4] |

| Nalm-6 | Dexamethasone | Reduced maximal cytosolic Ca2+ entry | p = 0.0005[4] |

| RS4;11 | Dexamethasone | Reduced maximal cytosolic Ca2+ entry | p < 0.0001[4] |

| Nalm-6 | Dexamethasone (in Ca2+-free buffer) | Significantly reduced maximal ER Ca2+ release | p = 0.0092[4] |

| RS4;11 | Dexamethasone (in Ca2+-free buffer) | Significantly reduced maximal ER Ca2+ release | p < 0.0001[4] |

Signaling Pathways

The signaling pathway elucidated in B-ALL demonstrates how SPK-601 counteracts glucocorticoid-induced resistance.

Experimental Protocols

Cell Culture

-

Cell Lines: Nalm-6 and RS4;11 B-ALL cells were used.

-

Media: Cells were cultured in appropriate media (specifics not detailed in the provided snippets).

-

Conditions: Standard cell culture conditions were maintained (e.g., 37°C, 5% CO2).

Cell Mortality Assay

-

Method: Cell mortality was assessed using a CCK-8 (Cell Counting Kit-8) staining assay.[4]

-

Procedure:

-

Nalm-6 and RS4;11 cells were treated with Dexamethasone, SPK-601, or a combination of both.

-

After 48 hours of treatment, CCK-8 solution was added to the cell cultures.

-

Plates were incubated for a specified period to allow for the colorimetric reaction to develop.

-

The absorbance was measured using a microplate reader to determine the number of viable cells.

-

Cytosolic Calcium Measurements

-

Method: Intracellular calcium levels were measured using the fluorescent calcium indicator Fura-2.[4]

-

Procedure:

-

Cells were loaded with Fura-2 AM.

-

For experiments measuring endoplasmic reticulum (ER) calcium release, cells were placed in a Ca2+-free buffer.[4] For measuring cytosolic calcium entry, a Ca2+-containing buffer (4 mM Ca2+) was used.[4]

-

Cells were preincubated with SPK-601 (10 µM) and other inhibitors as required during the Fura-2 loading step.[4][5]

-

Cells were stimulated with agonists such as Dexamethasone (125 nM), carbachol (1 mM), or ATP (0.5 mM).[4]

-

Changes in Fura-2 fluorescence, corresponding to changes in intracellular calcium concentration, were recorded over time using a suitable fluorescence imaging system.

-

Experimental Workflow

The general workflow for investigating the effect of SPK-601 on dexamethasone sensitivity in B-ALL cells is as follows:

References

The Biological Activity of SPK-601: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPK-601, also known as LMV-601, is a potent and specific inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC). This enzyme plays a crucial role in cellular signaling by catalyzing the hydrolysis of phosphatidylcholine to produce the second messengers diacylglycerol (DAG) and phosphocholine. The dysregulation of PC-PLC activity has been implicated in various pathological conditions, including cancer and viral infections. This technical guide provides a comprehensive overview of the biological activity of SPK-601, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for key assays.

Core Mechanism of Action

SPK-601 exerts its biological effects by directly inhibiting the enzymatic activity of PC-PLC. This inhibition disrupts the production of DAG, a key signaling molecule that activates multiple downstream pathways involved in cell proliferation, differentiation, and cytoskeletal organization. Notably, the inhibition of PC-PLC by SPK-601 has been shown to suppress the activation of the small GTPases Rho and Cdc42, which are critical regulators of cell motility and invasion.

Quantitative Data Summary

The biological activity of SPK-601 has been quantified in both enzymatic and cell-based assays. The available data is summarized in the tables below for clear comparison.

Table 1: In Vitro Enzymatic Inhibition

| Target Enzyme | Inhibitor | IC50 | Assay Details | Source |

| Bacillus cereus PC-PLC | SPK-601 | Similar to D609 | Purified enzyme assay | [1][2] |

Note: The precise IC50 value for SPK-601 against purified PC-PLC is proprietary. However, it has been demonstrated to have a dose-response curve and potency comparable to the well-characterized PC-PLC inhibitor, D609.

Table 2: Cell-Based Activity

| Cell Line | Biological Effect | IC50 | Assay Duration | Source |

| HPV-31 positive human cervical epithelial cells | Inhibition of cell growth | 16 µg/mL | 72 hours |

Table 3: Downstream Signaling Effects

| Cellular Process | Effect of SPK-601 | Target Molecules | Cell System | Source |

| Second Messenger Production | Suppression | Diacylglycerol (DAG), Phosphatidic Acid (PA) | Wounded cells | [1][2] |

| GTPase Activation | Suppression | Rho, Cdc42 | Wounded cells | [1][2] |

Signaling Pathway

The following diagram illustrates the signaling pathway affected by SPK-601. Inhibition of PC-PLC by SPK-601 leads to a reduction in DAG and subsequent downstream signaling events.

Caption: PC-PLC signaling pathway and the inhibitory action of SPK-601.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on published information and standard laboratory techniques.

In Vitro PC-PLC Inhibition Assay (Amplex Red Method)

This assay is a common method for measuring PC-PLC activity and can be adapted to screen for inhibitors like SPK-601.

Experimental Workflow:

Caption: Workflow for the in vitro PC-PLC inhibition assay.

Materials:

-

Purified Bacillus cereus PC-PLC

-

SPK-601

-

Amplex™ Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Alkaline phosphatase

-

Phosphatidylcholine (PC) substrate

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM CaCl2, 0.1% Triton X-100)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of all enzymes and reagents in the appropriate buffers.

-

Inhibitor Preparation: Prepare a serial dilution of SPK-601 in the reaction buffer.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, PC-PLC enzyme, and varying concentrations of SPK-601.

-

Initiation: Start the reaction by adding the PC substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Detection: Add a detection cocktail containing Amplex Red, HRP, choline oxidase, and alkaline phosphatase to each well.

-

Fluorescence Measurement: Incubate for a further 15-30 minutes at room temperature, protected from light, and then measure the fluorescence at an excitation of ~571 nm and an emission of ~585 nm.

-

Data Analysis: Calculate the percent inhibition for each SPK-601 concentration and determine the IC50 value by fitting the data to a dose-response curve.

HPV-31 Cell Growth Inhibition Assay

This assay determines the effect of SPK-601 on the proliferation of HPV-31 positive cells.

Experimental Workflow:

Caption: Workflow for the cell growth inhibition assay.

Materials:

-

HPV-31 positive human cervical epithelial cells

-

Complete cell culture medium

-

SPK-601

-

Cell viability reagent (e.g., MTT, resazurin)

-

96-well clear or black microplates

-

Spectrophotometer or fluorometer

Procedure:

-

Cell Seeding: Seed the HPV-31 positive cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of SPK-601. Include a vehicle control.

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Rho/Cdc42 Activation Assay (Pull-down Assay)

This assay is used to determine the levels of active, GTP-bound Rho and Cdc42 in cell lysates.

Experimental Workflow:

References

SPK-601: A Technical Guide to its Function in Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPK-601 is a small molecule inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme in cellular signaling cascades. By blocking the activity of PC-PLC, SPK-601 modulates the production of the second messenger diacylglycerol (DAG), which in turn affects the activation of downstream effector proteins, including the Rho family of small GTPases. This technical guide provides an in-depth overview of the mechanism of action of SPK-601, with a focus on its role in signal transduction. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its function, and visualizations of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the PC-PLC pathway.

Introduction to SPK-601 and its Target: PC-PLC

SPK-601 is a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to produce phosphocholine and diacylglycerol (DAG).[1] PC-PLC is implicated in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[2][3] Its activity has been shown to be upregulated in certain pathological conditions, making it a potential therapeutic target.[4][5] SPK-601's inhibitory action on PC-PLC allows for the targeted disruption of signaling pathways that are dependent on DAG production.

The Core Signaling Pathway of SPK-601

The primary mechanism of action of SPK-601 is the direct inhibition of PC-PLC. This enzymatic blockade has a direct impact on the intracellular levels of the second messenger DAG. DAG plays a crucial role in a multitude of signaling pathways, most notably through its ability to activate protein kinase C (PKC) isoforms and to influence the activity of small GTPases.

In the context of cellular processes such as single-cell wound repair, the inhibition of PC-PLC by SPK-601 has been demonstrated to suppress the localized production of DAG at the site of injury.[1] This reduction in DAG levels directly correlates with a decrease in the activation of the Rho family GTPases, Rho and Cdc42.[1] These GTPases are critical regulators of the actin cytoskeleton and are essential for processes like the formation of contractile actomyosin rings necessary for wound closure.[6][7]

Signaling Pathway Diagram

Caption: SPK-601 inhibits PC-PLC, blocking DAG production and downstream signaling.

Quantitative Data on SPK-601 Activity

The inhibitory potency of SPK-601 on PC-PLC has been quantified, demonstrating a dose-dependent effect. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibition of PC-PLC by SPK-601

| Compound | Target | Assay System | IC50 / Ki | Reference |

| SPK-601 | PC-PLC | Purified Bacillus cereus PC-PLC | Similar to D609 | [1] |

| D609 | PC-PLC | Purified Bacillus cereus PC-PLC | Ki = 6.4 µM | [8] |

| D609 | cPLA2 | Purified bovine spleen cPLA2 | IC50 ≈ 375 µM | [9] |

Table 2: Cellular Effects of SPK-601

| Effect | Cellular Context | Quantification | Reference |

| Suppression of DAG production | Wounded Xenopus oocytes | Statistically significant reduction (p < 0.005) | [1] |

| Inhibition of Rho activation | Wounded Xenopus oocytes | Statistically significant reduction (p < 0.005) | [1] |

| Inhibition of Cdc42 activation | Wounded Xenopus oocytes | Statistically significant reduction (p < 0.005) | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of SPK-601.

In Vitro PC-PLC Activity Assay

This protocol is adapted from methods used for assaying purified bacterial PC-PLC.

Objective: To determine the dose-dependent inhibition of purified PC-PLC by SPK-601.

Materials:

-

Purified PC-PLC from Bacillus cereus

-

SPK-601 (and D609 as a positive control) dissolved in an appropriate solvent (e.g., DMSO)

-

Amplex Red PC-PLC assay kit or similar fluorometric or colorimetric assay system

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Microplate reader

Protocol:

-

Prepare a series of dilutions of SPK-601 and D609 in the assay buffer.

-

In a 96-well microplate, add the diluted inhibitors to the respective wells. Include a vehicle control (solvent only).

-

Add the purified PC-PLC enzyme to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the PC-PLC substrate (e.g., phosphatidylcholine) and the components of the detection system (e.g., Amplex Red, alkaline phosphatase, choline oxidase).

-

Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader at the appropriate wavelength.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Live-Cell Imaging of DAG Production

This protocol describes the use of a genetically encoded biosensor to visualize DAG production in real-time.

Objective: To qualitatively and quantitatively assess the effect of SPK-601 on DAG production in living cells.

Materials:

-

Cell line of interest (e.g., Xenopus oocytes, mammalian cell line)

-

Plasmid encoding a DAG biosensor (e.g., eGFP-C1a)

-

Transfection reagent or microinjection setup

-

Confocal or fluorescence microscope with live-cell imaging capabilities

-

SPK-601

-

Cell culture medium and imaging solution

Protocol:

-

Introduce the DAG biosensor plasmid into the cells using an appropriate method (e.g., transfection for cell lines, microinjection for oocytes).

-

Allow time for biosensor expression (typically 24-48 hours).

-

Culture the cells in an imaging chamber compatible with the microscope.

-

Pre-incubate a subset of the cells with SPK-601 at the desired concentration for a specified time. Include a vehicle control group.

-

Induce a cellular response known to generate DAG (e.g., wounding, growth factor stimulation).

-

Acquire time-lapse images of the cells, focusing on the subcellular localization of the DAG biosensor. An increase in fluorescence at the plasma membrane is indicative of DAG production.

-

Quantify the change in membrane fluorescence over time in both control and SPK-601-treated cells to determine the extent of DAG suppression.

Rho and Cdc42 Activation Pull-Down Assay

This protocol details a method to measure the levels of active (GTP-bound) Rho and Cdc42.

Objective: To determine the effect of SPK-601 on the activation state of Rho and Cdc42.

Materials:

-

Cell line of interest

-

SPK-601

-

Lysis buffer

-

GST-fusion protein of a Rho-binding domain (RBD) or a Cdc42/Rac-interactive binding (CRIB) domain, pre-coupled to glutathione-agarose beads

-

Antibodies specific for RhoA and Cdc42

-

SDS-PAGE and Western blotting reagents and equipment

Protocol:

-

Culture cells and treat with either vehicle or SPK-601.

-

Stimulate the cells to induce Rho/Cdc42 activation.

-

Lyse the cells in a buffer that preserves the GTP-bound state of the GTPases.

-

Clarify the cell lysates by centrifugation.

-

Incubate the lysates with the GST-RBD or GST-CRIB beads to "pull down" the active GTPases.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting.

-

Probe the membrane with antibodies against RhoA and Cdc42 to detect the amount of active GTPase.

-

Analyze a portion of the total cell lysate to determine the total levels of RhoA and Cdc42 as a loading control.

-

Quantify the band intensities to determine the relative change in Rho and Cdc42 activation in SPK-601-treated cells compared to controls.

Visualizations of Experimental Workflows

In Vitro PC-PLC Inhibition Assay Workflow

Caption: Workflow for determining the IC50 of SPK-601 on PC-PLC activity.

Rho/Cdc42 Activation Pull-Down Assay Workflow

Caption: Workflow for assessing Rho/Cdc42 activation via pull-down assay.

Conclusion

SPK-601 is a valuable research tool for investigating the roles of the PC-PLC/DAG signaling axis in various cellular functions. Its specific inhibition of PC-PLC allows for the precise dissection of downstream pathways involving Rho and Cdc42. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize SPK-601 in their studies and for professionals evaluating the therapeutic potential of targeting this pathway. Further research into the broader effects of SPK-601 on cellular signaling and its in vivo efficacy will be crucial for its potential translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting phosphatidylcholine-specific phospholipase C for atherogenesis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rho family GTPases bring a familiar ring to cell wound repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. D609, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of LMV-601

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of LMV-601 (also known as SPK-601), a novel antiviral agent. The document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its synthesis and biological testing.

Introduction to LMV-601

LMV-601 is the specific (-)-enantiomer of the exo,exo-diastereomer of D-609, a known inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC)[1][2]. By targeting this host cell enzyme, LMV-601 disrupts the replication of a range of viruses, including Herpes Simplex Virus (HSV) and Human Papillomavirus (HPV)[1]. This mechanism of action, which involves blocking both viral DNA replication and the expression of viral genes, represents a promising strategy for the development of new antiviral therapies[1]. Preclinical studies have demonstrated the potent in vitro and in vivo efficacy of LMV-601, leading to its advancement into early-stage clinical development for the treatment of HSV infections[1].

Mechanism of Action: Inhibition of PC-PLC

The primary molecular target of LMV-601 is phosphatidylcholine-specific phospholipase C (PC-PLC)[1][3]. PC-PLC is a key enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG). Many viruses co-opt this signaling pathway to facilitate their replication and assembly.

LMV-601 acts as a competitive inhibitor of PC-PLC, effectively blocking its catalytic activity[1]. By inhibiting PC-PLC, LMV-601 disrupts the cellular environment necessary for viral replication. LMV-601 has been shown to be approximately fourfold more active in inhibiting PC-PLC compared to the (+)-exo,exo-enantiomer, highlighting the stereospecificity of its interaction with the enzyme[1].

Synthesis of LMV-601

The synthesis of LMV-601 is a multi-step process that involves the stereoselective synthesis of the exo,exo-diastereomer of the tricyclo[5.2.1.02,6]decan-9-ol precursor, followed by chiral resolution to isolate the desired (-)-enantiomer and subsequent conversion to the final xanthate product.

The synthesis begins with the Diels-Alder reaction of cyclopentadiene with itself to form dicyclopentadiene. This is followed by hydrogenation to yield the saturated tricyclo[5.2.1.02,6]decane core structure.

-

Oxidation to Tricyclo[5.2.1.02,6]decan-9-one: The saturated tricyclo[5.2.1.02,6]decane is oxidized to the corresponding ketone using standard oxidizing agents such as chromic acid or Jones reagent.

-

Stereoselective Reduction: The resulting ketone is then reduced to the exo,exo-alcohol. The stereoselectivity of this reduction is crucial.

-

Reagents: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.

-

Procedure: The ketone is dissolved in the appropriate solvent and cooled to 0°C. The reducing agent is added portion-wise, and the reaction is stirred until completion (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of water, followed by extraction with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure exo,exo-alcohol.

-

-

Chiral Resolution: The racemic exo,exo-alcohol is resolved into its constituent enantiomers using chiral chromatography.

-

Stationary Phase: A chiral stationary phase (CSP) such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H) is used.

-

Mobile Phase: A mixture of hexanes and isopropanol is typically employed as the mobile phase. The optimal ratio is determined empirically to achieve baseline separation of the enantiomers.

-

Detection: The eluting enantiomers are detected by UV absorbance. Fractions corresponding to the (-)-enantiomer are collected.

-

-

Xanthate Formation: The purified (-)-exo,exo-tricyclo[5.2.1.02,6]decan-9-ol is converted to LMV-601.

-

Reagents: Carbon disulfide (CS2) and potassium hydroxide (KOH).

-

Procedure: The alcohol is dissolved in a suitable solvent like tetrahydrofuran (THF). The solution is treated with potassium hydroxide, followed by the dropwise addition of carbon disulfide at low temperature.

-

Work-up: The resulting potassium xanthate salt (LMV-601) is precipitated, collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Preclinical Data

LMV-601 has demonstrated potent antiviral activity in a variety of preclinical models. The quantitative data from these studies are summarized below.

| Parameter | Virus | Cell Line/Model | Value | Reference |

| IC50 (PC-PLC Inhibition) | - | Enzyme Assay | ~4-fold more potent than (+)-enantiomer | [1] |

| IC50 (Antiviral Activity) | HSV-2 | - | Not explicitly stated | [1] |

| LD50 (Cytotoxicity) | - | - | Not explicitly stated | [1] |

| Therapeutic Index (LD50/IC50) | HSV-2 | - | ~2-fold higher than racemate and (+)-enantiomer | [1] |

| In vivo Efficacy (Topical) | HSV-2 | BALB/c mice | Dose-dependent improvement in symptoms (1.25-2.5% w/w) | [1] |

| In vitro Efficacy (mRNA reduction) | HPV-16, 18, 31 | Human cervical carcinoma cells | >50-fold reduction at 40 µg/mL; ~1000-fold at ≥80 µg/mL | [1] |

Key Experimental Protocols

This assay measures the ability of LMV-601 to inhibit the enzymatic activity of PC-PLC.

-

Materials: Purified PC-PLC enzyme, a suitable substrate (e.g., a fluorescently labeled phosphatidylcholine analog), assay buffer, and a microplate reader.

-

Procedure: a. A reaction mixture containing the PC-PLC enzyme and assay buffer is prepared. b. Varying concentrations of LMV-601 (or control compounds) are added to the reaction mixture and pre-incubated. c. The enzymatic reaction is initiated by the addition of the substrate. d. The reaction is incubated at a controlled temperature, and the increase in fluorescence (due to substrate cleavage) is monitored over time using a microplate reader.

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This cell-based assay determines the concentration of LMV-601 required to inhibit virus-induced cell death.

-

Materials: A susceptible host cell line (e.g., Vero cells for HSV), the virus of interest, cell culture medium, and a staining solution (e.g., crystal violet).

-

Procedure: a. Host cells are seeded in multi-well plates and allowed to form a confluent monolayer. b. The cells are pre-treated with serial dilutions of LMV-601 for a defined period. c. The cells are then infected with a known amount of virus. d. After an adsorption period, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) with the corresponding concentration of LMV-601. e. The plates are incubated for several days to allow for plaque formation. f. The cells are then fixed and stained, and the number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque reduction is calculated for each drug concentration relative to the untreated virus control. The IC50 value is determined from the dose-response curve.

This animal model is used to evaluate the in vivo efficacy of topically applied LMV-601.

-

Animal Model: BALB/c mice are commonly used for this model.

-

Procedure: a. Mice are infected with a pathogenic strain of HSV-2, typically through cutaneous or mucosal routes. b. Following infection, mice are treated topically with a formulation containing LMV-601 (e.g., 1.25%, 1.875%, or 2.5% w/w in a suitable ointment base) or a vehicle control[1]. c. Treatment is typically administered twice daily for a specified duration (e.g., 10 days)[1]. d. The severity of the resulting herpetic lesions is scored daily based on a defined scale (e.g., erythema, vesicles, ulceration).

-

Data Analysis: The mean lesion scores are compared between the LMV-601-treated groups and the vehicle control group. Statistical analysis is performed to determine the significance of the observed treatment effect.

Conclusion

LMV-601 is a promising antiviral candidate with a novel mechanism of action targeting the host enzyme PC-PLC. Its stereospecific synthesis and potent preclinical activity against HSV and HPV underscore its potential for further clinical development. The detailed protocols and data presented in this guide provide a valuable resource for researchers in the field of antiviral drug discovery and development.

References

SPK-601: A Potent Inhibitor of Phosphatidylcholine-Specific Phospholipase C for Research and Drug Development

An In-depth Technical Guide

Abstract

SPK-601, also known as LMV-601, has emerged as a significant small molecule inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC). This enzyme plays a crucial role in cellular signaling by hydrolyzing phosphatidylcholine to generate the second messengers diacylglycerol (DAG) and phosphocholine. The dysregulation of the PC-PLC signaling pathway has been implicated in various pathological conditions, including cancer, viral infections, and inflammatory disorders. SPK-601 offers a valuable tool for researchers to investigate the physiological and pathological roles of PC-PLC and presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of SPK-601, including its mechanism of action, quantitative data on its biological activities, detailed experimental protocols for its evaluation, and a visual representation of the signaling pathways it modulates.

Introduction to Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

Phosphatidylcholine-specific phospholipase C (PC-PLC) is a key enzyme in lipid-mediated signal transduction. It catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, into phosphocholine and diacylglycerol (DAG).[1][2] DAG is a critical second messenger that activates a variety of downstream signaling proteins, most notably protein kinase C (PKC).[3] The activation of PKC, in turn, can trigger cascades such as the NF-κB and MAPK pathways, which are involved in cell proliferation, differentiation, inflammation, and apoptosis.[3]

Unlike the well-characterized phosphatidylinositol-specific phospholipases C (PI-PLCs), the mammalian PC-PLC has not yet been cloned, and its protein structure is not fully elucidated.[1] Much of the current understanding of PC-PLC enzymology is derived from the study of its bacterial homolog, particularly from Bacillus cereus.[1] The growing interest in PC-PLC as a therapeutic target stems from its association with numerous diseases. Aberrant PC-PLC activity has been linked to the progression of certain cancers, including breast and ovarian cancer, as well as to viral infections.[4]

SPK-601: A Novel PC-PLC Inhibitor

SPK-601 (also known as LMV-601) is a potent inhibitor of PC-PLC.[3][5] Its chemical formula is C11H15KOS2, and it has a molecular weight of 266.46 g/mol .[5]

Physicochemical Properties of SPK-601

| Property | Value |

| Synonyms | LMV-601 |

| CAS Number | 1096687-52-3 |

| Molecular Formula | C11H15KOS2 |

| Molecular Weight | 266.46 |

Mechanism of Action of SPK-601

SPK-601 exerts its biological effects by directly inhibiting the enzymatic activity of PC-PLC. This inhibition has been demonstrated to be as effective as that of the well-characterized PC-PLC inhibitor, D609, in in vitro assays using purified PC-PLC from Bacillus cereus. By blocking the function of PC-PLC, SPK-601 prevents the hydrolysis of phosphatidylcholine, leading to a reduction in the production of the second messenger diacylglycerol (DAG).

The downstream consequences of reduced DAG levels are significant. SPK-601 has been shown to suppress the activation of the small GTPases Rho and Cdc42. These proteins are key regulators of the actin cytoskeleton and are involved in processes such as cell motility, adhesion, and cytokinesis.

Figure 1: Simplified signaling pathway of PC-PLC and its inhibition by SPK-601.

Quantitative Data on the Biological Activity of SPK-601

While some specific quantitative data, such as the in vitro IC50 against purified PC-PLC, remains proprietary, comparative and cell-based data are available.

Table 1: In Vitro PC-PLC Inhibition

| Compound | Target | Assay System | Potency | Reference |

| SPK-601 | PC-PLC | Purified Bacillus cereus PC-PLC | Dose-response curve and IC50 similar to D609 | [3] |

| D609 | PC-PLC | Purified Bacillus cereus PC-PLC | - | [3] |

| D609 | PC-PLC | - | Ki of 6.4 µM | [4] |

Table 2: Antiviral Activity of SPK-601

| Compound | Virus | Cell Line | Activity | IC50 | Reference |

| SPK-601 | Human Papillomavirus 31 (HPV-31) | Human cervical epithelial cells | Inhibition of cell growth, RNA expression, and DNA replication | 16 µg/mL | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of SPK-601. These are representative protocols and may require optimization for specific experimental conditions.

In Vitro PC-PLC Inhibition Assay (Amplex Red Method)

This assay measures the activity of PC-PLC by detecting the production of phosphocholine, which is then hydrolyzed by alkaline phosphatase to release choline. Choline is subsequently oxidized by choline oxidase to produce hydrogen peroxide, which reacts with the Amplex Red reagent to generate a fluorescent product.

Figure 2: Workflow for the Amplex Red-based PC-PLC inhibition assay.

Materials:

-

Purified PC-PLC (e.g., from Bacillus cereus)

-

Phosphatidylcholine (PC) substrate

-

SPK-601 and other test inhibitors

-

Amplex Red PC-PLC Assay Kit (contains Amplex Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, and reaction buffer)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

-

Prepare a working solution of the Amplex Red reagent by mixing the components as per the manufacturer's instructions.

-

Prepare serial dilutions of SPK-601 and a positive control inhibitor (e.g., D609) in the reaction buffer.

-

Add the diluted inhibitors to the wells of the 96-well plate. Include wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).

-

Add the purified PC-PLC enzyme to all wells except the background control.

-

Initiate the reaction by adding the phosphatidylcholine substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of SPK-601 and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

In-Cell Western Assay for DAG Production

This protocol provides a method to quantify changes in intracellular DAG levels following treatment with SPK-601.

Materials:

-

Cells of interest cultured in a 96-well plate

-

SPK-601

-

Stimulant to induce PC-PLC activity (e.g., growth factor, phorbol ester)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody specific for Diacylglycerol (DAG)

-

Infrared dye-conjugated secondary antibody

-

Infrared imaging system

Procedure:

-

Seed cells in a 96-well plate and grow to the desired confluency.

-

Pre-treat the cells with various concentrations of SPK-601 for a specified time.

-

Stimulate the cells with an appropriate agonist to induce PC-PLC activity. Include an unstimulated control.

-

Fix the cells with the fixing solution.

-

Permeabilize the cells with the permeabilization buffer.

-

Block non-specific antibody binding with the blocking buffer.

-

Incubate the cells with the primary anti-DAG antibody.

-

Wash the cells and then incubate with the infrared dye-conjugated secondary antibody.

-

Wash the cells again and allow them to dry completely.

-

Scan the plate using an infrared imaging system to quantify the fluorescence intensity, which is proportional to the amount of DAG.

Rho and Cdc42 Activation (Pull-down) Assay

This assay measures the amount of active, GTP-bound Rho and Cdc42 in cell lysates.

Figure 3: Experimental workflow for the Rho/Cdc42 pull-down activation assay.

Materials:

-

Cells of interest

-

SPK-601

-

Stimulant for Rho/Cdc42 activation

-

Lysis buffer

-

Rho Activation Assay Kit or Cdc42 Activation Assay Kit (containing GST-Rhotekin-RBD or GST-PAK-PBD beads, respectively)

-

Primary antibodies against RhoA and Cdc42

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture and treat cells with SPK-601 and/or a stimulant as described in the previous protocol.

-

Lyse the cells on ice with the appropriate lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate a portion of the cell lysate with the GST-fusion protein beads (Rhotekin-RBD for RhoA, PAK-PBD for Cdc42) to pull down the active GTP-bound forms.

-

Reserve a small aliquot of the total cell lysate for determining the total levels of RhoA and Cdc42.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins from the pull-down and the total lysate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for RhoA or Cdc42, followed by an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of active to total RhoA and Cdc42.

Conclusion

SPK-601 is a valuable research tool for elucidating the complex roles of PC-PLC in cellular signaling and disease. Its demonstrated efficacy in inhibiting PC-PLC and its downstream effects on DAG production and Rho/Cdc42 activation, along with its promising antiviral activity, underscore its potential for further investigation and development. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted activities of this potent inhibitor. As our understanding of the PC-PLC signaling axis grows, so too will the importance of selective and potent inhibitors like SPK-601 in advancing both basic science and translational medicine.

References

Unveiling the Antimicrobial Power of Razupenem (SPK-601): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial properties of razupenem, a novel carbapenem antibiotic. Also known as SMP-601 and PZ-601, this compound has demonstrated potent activity against a broad spectrum of clinically relevant bacteria, including multidrug-resistant strains. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes the underlying mechanism of action to support further research and development efforts in the field of infectious diseases.

Core Data Presentation

The antimicrobial efficacy of razupenem has been quantified through various in vitro susceptibility tests. The following tables summarize the Minimum Inhibitory Concentration (MIC) and time-kill kinetics data from published studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Razupenem (SMP-601) against Anaerobic Bacteria.[1]

| Bacterial Species | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Bacteroides fragilis group | 100 | 2 | 16 | 0.12-128 |

| Non-fragilis Bacteroides spp. | 30 | 0.5 | 2 | 0.06-4 |

| Prevotella spp. | 50 | 0.03 | 0.06 | ≤0.015-0.25 |

| Porphyromonas spp. | 20 | 0.015 | 0.03 | ≤0.015-0.06 |

| Fusobacterium spp. | 30 | 0.12 | 0.5 | ≤0.015-1 |

| Anaerobic Gram-positive cocci | 53 | 0.03 | 0.06 | ≤0.015-1 |

| Clostridium difficile | 20 | 1 | 2 | 0.25-4 |

| Other Clostridium spp. | 20 | 0.25 | 1 | 0.03-2 |

| Eggerthella lenta | 10 | 0.25 | 0.5 | 0.12-1 |

Table 2: Minimum Inhibitory Concentration (MIC) of Razupenem (SMP-601) against Aerobic Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Methicillin-sensitive Staphylococcus aureus (MSSA) | Strain 5956 | 0.015 | [1] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Strain 19898 | 0.09 | [1] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Strain 36895 | 0.38 | [1] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Strain 27706 | 1.5 | [1] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Strain 33820 | 3.0 | [1] |

| Escherichia coli (Wild-type) | - | 0.03 | [2] |

| Escherichia coli (CTX-M producer) | - | 0.1 | [2] |

| Escherichia coli (SHV-12 producer) | - | 0.1 | [2] |

| Enterobacter spp. (AmpC producer) | - | 0.4 | [2] |

| Enterobacter spp. | Strain 34425 | 6.0 | [1] |

Table 3: Time-Kill Kinetics of Razupenem (SMP-601).[2]

| Organism | Strain | Razupenem Concentration | Log₁₀ CFU/mL Reduction at 24h | Log₁₀ CFU/mL Reduction at 48h |

| MSSA | 5956 | 1g q12h simulation | >3.5 | >4.0 |

| MRSA | 36895 | 1g q12h simulation | >4.0 | >3.0 |

| MRSA | 27706 | 1g q12h simulation | >3.0 | >3.0 |

| MRSA | 19898 | 1g q12h simulation | >2.0 | >3.0 |

| MRSA | 33820 | 1g q12h simulation | >2.0 | >3.0 |

| E. coli (ESBL producers) | 31053 & 35776 | 1g q12h simulation | >4.0 | Sustained reduction |

| Enterobacter spp. | 35054 | 1g q12h simulation | >4.0 | Sustained reduction |

Note on Zone of Inhibition Data: Despite a comprehensive search of publicly available literature, specific quantitative data for the zone of inhibition diameters (in mm) from Kirby-Bauer disk diffusion assays for razupenem (SMP-601) were not found.

Mechanism of Action

Razupenem, as a member of the carbapenem class of β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This action is primarily achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. The inhibition of PBPs disrupts the cross-linking of peptidoglycan, a critical component of the cell wall, leading to a weakened cell wall and eventual cell lysis.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the antimicrobial properties of razupenem.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared, typically equivalent to a 0.5 McFarland turbidity standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Drug Dilution: Serial two-fold dilutions of razupenem are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted drug is inoculated with the prepared bacterial suspension. Positive (broth and bacteria, no drug) and negative (broth only) control wells are included.

-

Incubation: The inoculated plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is determined as the lowest concentration of razupenem at which there is no visible growth (turbidity) of the microorganism.

Agar Disk Diffusion (Kirby-Bauer) for Zone of Inhibition

This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Protocol:

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Disk Application: A paper disk impregnated with a standardized concentration of razupenem is aseptically placed on the inoculated agar surface.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Result Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. The result is interpreted as susceptible, intermediate, or resistant by comparing the measurement to established breakpoints.

Time-Kill Kinetics Assay

This assay provides a dynamic picture of the antimicrobial agent's effect on bacterial viability over time.

Protocol:

-

Culture Preparation: A bacterial culture is grown to the logarithmic phase of growth.

-

Exposure to Razupenem: The bacterial culture is diluted to a standardized starting inoculum (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) in fresh broth containing razupenem at various concentrations (typically multiples of the MIC). A growth control without the antibiotic is also included.

-

Incubation and Sampling: The cultures are incubated at 35-37°C, usually with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Viable Cell Counting: Each aliquot is serially diluted and plated onto a suitable agar medium. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.

-

Data Analysis: The results are plotted as the logarithm of CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.

This comprehensive guide on the antimicrobial properties of razupenem (SMP-601) serves as a valuable resource for the scientific community, providing a solid foundation for future research and development endeavors in the fight against bacterial infections.

References

SPK-601: A Technical Guide on its Role in the Inhibition of Human Papillomavirus Type 31 (HPV-31) Replication

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Papillomavirus (HPV) infections, particularly with high-risk types such as HPV-31, are a significant cause of anogenital and oropharyngeal cancers. The development of targeted antiviral therapies remains a critical area of research. This technical guide provides an in-depth analysis of SPK-601 (also known as LMV-601), a novel inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), and its role in the inhibition of HPV-31 replication. While detailed published data on SPK-601 is limited, this document consolidates the available information, outlines the established mechanisms of HPV-31 replication, and presents a hypothesized mechanism of action for SPK-601 based on the known functions of its target enzyme. This guide also includes detailed, representative experimental protocols and visualizations to facilitate further research in this promising area of antiviral drug development.

Introduction to HPV-31 and its Replication Cycle

Human Papillomavirus Type 31 is a high-risk alphapapillomavirus associated with the development of cervical and other cancers. The HPV-31 life cycle is intricately linked to the differentiation of the host epithelial cells. The viral genome, a circular double-stranded DNA of approximately 8kb, is maintained as an episome in the nucleus of infected basal keratinocytes.

The replication of the HPV-31 genome is primarily dependent on two viral proteins, E1 and E2, and the host cell's DNA replication machinery.

-

E1 Protein: The viral helicase that unwinds the viral DNA at the origin of replication.

-

E2 Protein: A multifunctional protein that facilitates the binding of E1 to the origin of replication, regulates viral gene transcription, and tethers the viral genome to the host chromosomes during cell division.

The replication process can be divided into three stages:

-

Establishment Replication: Upon initial infection of basal cells, the viral genome is amplified to a low copy number (around 50-100 copies per cell).

-

Maintenance Replication: In undifferentiated basal cells, the viral genome replicates in synchrony with the host cell's DNA, ensuring its stable maintenance in the dividing cells.

-

Vegetative Amplification: As the infected cells differentiate and move towards the epithelial surface, there is a marked increase in viral DNA replication, leading to the production of thousands of viral genomes per cell. This is followed by the expression of the late capsid proteins (L1 and L2) and the assembly of new virions.

SPK-601: A Novel Inhibitor of HPV-31

SPK-601 (LMV-601) has been identified as an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC)[1]. PC-PLC is a key enzyme in cellular signaling, hydrolyzing phosphatidylcholine to produce the second messengers phosphocholine and diacylglycerol (DAG). These molecules are involved in a variety of cellular processes, including proliferation, differentiation, and signal transduction.

Available Data on SPK-601's Anti-HPV-31 Activity

The primary source of information on the anti-HPV-31 activity of SPK-601 is a conference abstract that reported the following findings[1]:

-

Inhibition of Cell Growth: SPK-601 demonstrated a dose-dependent inhibitory effect on the growth of a human cervical epithelial cell line (9E) infected with HPV-31.

-

Inhibition of Viral Replication: The compound was shown to inhibit HPV-31 specific RNA expression and DNA replication.

The following table summarizes the available quantitative data for SPK-601.

| Parameter | Cell Line | Duration of Treatment | Value | Reference |

| IC50 (Cell Growth) | 9E (HPV-31 infected cervical epithelial cells) | 72 hours | 16 µg/mL |

Proposed Mechanism of Action of SPK-601

While the precise mechanism by which SPK-601 inhibits HPV-31 replication has not been fully elucidated in published literature, a strong hypothesis can be formulated based on its known target, PC-PLC, and the critical role of host cell signaling pathways in the HPV life cycle.

PC-PLC is known to be involved in signaling pathways that are crucial for cell proliferation, such as the PI3K/Akt/mTOR pathway. The activity of these pathways is often exploited by viruses, including HPV, to create a cellular environment conducive to their replication. The HPV E6 and E7 oncoproteins, for instance, are known to activate the PI3K/Akt pathway to promote cell cycle progression and inhibit apoptosis.

Therefore, it is proposed that by inhibiting PC-PLC, SPK-601 disrupts these essential host cell signaling pathways. This disruption would, in turn, create an unfavorable environment for HPV-31 replication, leading to a reduction in viral gene expression and genome amplification.

Visualizing the Pathways and Processes

To better understand the context of SPK-601's action, the following diagrams illustrate the HPV-31 replication cycle and the proposed mechanism of inhibition by SPK-601.

Caption: The differentiation-dependent life cycle of HPV-31 in host keratinocytes.

References

Unraveling the Chemical Landscape of SPK-601: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPK-601, also identified as LMV-601, is a potent and selective inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC). This enzyme plays a crucial role in various cellular signaling pathways by catalyzing the hydrolysis of phosphatidylcholine to produce the second messengers phosphocholine and diacylglycerol (DAG). The dysregulation of PC-PLC activity has been implicated in a range of pathological conditions, including cancer, inflammation, and infectious diseases. As a result, SPK-601 has emerged as a valuable pharmacological tool for investigating PC-PLC-mediated processes and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure of SPK-601, its mechanism of action, and the experimental methodologies relevant to its study.

Chemical Structure and Properties

SPK-601 is a small molecule with a unique dithioperoxyanhydride functional group. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C11H15KOS2 | [1][2][3] |

| Molecular Weight | 266.46 g/mol | [1][2][3] |

| IUPAC Name | Potassium O-tricyclo[5.2.1.0^{2,6}]decan-8-yl carbonodithioate | |

| SMILES | C1C2CC(C1)C1CC(OC(=S)S[K])C2C1 | [3] |

| CAS Number | 1096687-52-3 | [2] |

A 2D representation of the chemical structure of SPK-601, generated from its SMILES string, is provided below.

Caption: 2D Chemical Structure of SPK-601.

Mechanism of Action: Inhibition of the PC-PLC Signaling Pathway

SPK-601 exerts its biological effects through the direct inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC). PC-PLC is a key enzyme in cellular signaling, responsible for the breakdown of phosphatidylcholine (PC), a major component of cell membranes. The products of this reaction, phosphocholine and diacylglycerol (DAG), act as second messengers, initiating a cascade of downstream signaling events.

The signaling pathway initiated by PC-PLC activation is multifaceted. DAG, for instance, is a well-known activator of Protein Kinase C (PKC), which in turn phosphorylates a variety of substrate proteins, leading to cellular responses such as proliferation, differentiation, and inflammation. By inhibiting PC-PLC, SPK-601 effectively blocks the production of these second messengers, thereby attenuating the downstream signaling cascade.

Caption: PC-PLC Signaling Pathway and Inhibition by SPK-601.

Experimental Protocols

General Synthesis of Dithioperoxyanhydride Compounds

While a specific, detailed synthesis protocol for SPK-601 is not publicly available, a general approach for the synthesis of related dithioperoxyanhydride compounds can be outlined. This class of compounds can often be prepared from the corresponding alcohol.

Workflow for the Synthesis of Dithioperoxyanhydrides:

Caption: Generalized Synthetic Workflow for Dithioperoxyanhydrides.

PC-PLC Inhibition Assay

The inhibitory activity of SPK-601 on PC-PLC can be determined using a variety of in vitro enzymatic assays. A common method involves a high-throughput fluorescence-based assay.

Methodology:

-

Reagents and Materials:

-

Recombinant human PC-PLC enzyme.

-

Fluorescently labeled phosphatidylcholine substrate (e.g., PED-A1).

-

Assay buffer (e.g., Tris-HCl with CaCl2 and Triton X-100).

-

SPK-601 (dissolved in DMSO).

-

384-well microplates.

-

Fluorescence plate reader.

-

-

Assay Procedure:

-

A solution of the fluorescently labeled PC substrate is prepared in the assay buffer.

-

Serial dilutions of SPK-601 are prepared in DMSO and then diluted in the assay buffer.

-

The PC-PLC enzyme is diluted to the desired concentration in the assay buffer.

-

In the microplate, the enzyme solution is added to each well, followed by the addition of the SPK-601 dilutions (or DMSO for control wells).

-

The plate is incubated for a pre-determined time at a specific temperature to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the fluorescent substrate to all wells.

-

The fluorescence intensity is measured over time using a plate reader at appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The rate of the enzymatic reaction is determined from the linear phase of the fluorescence increase.

-

The percentage of inhibition for each concentration of SPK-601 is calculated relative to the control (DMSO).

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Logical Relationship for IC50 Determination:

Caption: Logical Flow for Determining the IC50 of SPK-601.

Conclusion

SPK-601 is a well-characterized inhibitor of PC-PLC with a defined chemical structure and a clear mechanism of action. This technical guide provides foundational information for researchers working with this compound, from its basic chemical properties to the experimental protocols necessary for its study. The provided diagrams and methodologies offer a starting point for further investigation into the therapeutic potential and biological roles of SPK-601 and the PC-PLC signaling pathway. As research in this area continues, a deeper understanding of the structure-activity relationship of SPK-601 and its analogues will undoubtedly pave the way for the development of novel therapeutics targeting PC-PLC.

References

- 1. Phosphatidylcholine-specific phospholipase C (PC-PLC) is required for LPS-mediated macrophage activation through CD14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Biological role of phosphatidylcholine-specific phospholipase C in mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of SPK-601 on Diacylglycerol (DAG) Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPK-601, also known as LMV-601, is a potent and specific inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC).[1][2][3][4] This enzyme plays a crucial role in cellular signaling by catalyzing the hydrolysis of phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG). The subsequent generation of DAG is implicated in a variety of cellular processes, including cell growth, differentiation, and the activation of downstream signaling cascades. This technical guide provides an in-depth analysis of the inhibitory effect of SPK-601 on DAG production, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. The information presented herein is intended to support further research and drug development efforts targeting PC-PLC-mediated signaling.

Quantitative Analysis of SPK-601 Inhibition

The inhibitory potency of SPK-601 against PC-PLC and its downstream effect on DAG production have been quantified in vitro and in vivo. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of PC-PLC by SPK-601

| Inhibitor | IC50 |

| SPK-601 | Similar to D609 |

| D609 | Data not specified |

A direct in vitro assay using purified PC-PLC from Bacillus cereus demonstrated that SPK-601 inhibits the enzyme's activity in a dose-dependent manner, with an IC50 value comparable to that of the known PC-PLC inhibitor D609[5].

Table 2: In Vivo Suppression of DAG Production by SPK-601

| Treatment | Wound DAG Levels (Normalized) | p-value |

| Control | Data not specified | < 0.005 |

| SPK-601 | Data not specified | < 0.005 |

In vivo studies have shown that SPK-601 significantly suppresses the production of DAG at wound sites[5].

Experimental Protocols

The following sections detail the methodologies employed to ascertain the effect of SPK-601 on PC-PLC activity and DAG production.

In Vitro PC-PLC Inhibition Assay

Objective: To determine the dose-dependent inhibitory effect of SPK-601 on the enzymatic activity of purified PC-PLC.

Materials:

-

Purified PC-PLC from Bacillus cereus

-

SPK-601

-

D609 (positive control inhibitor)

-

Phosphatidylcholine (substrate)

-

Assay buffer

-

Lipase activity measurement kit

Procedure:

-

The lipase activity of purified PC-PLC was assayed in the presence of varying concentrations of SPK-601 or D609.

-

The reaction was initiated by the addition of the phosphatidylcholine substrate.

-

The enzymatic activity was measured using a standard lipase activity assay.

-

The results were plotted as a dose-response curve to determine the IC50 value for each inhibitor.[5]

In Vivo DAG Production Assay at Wounds

Objective: To quantify the effect of SPK-601 on DAG production in a cellular wound healing model.

Materials:

-

Cell culture model capable of wounding

-

SPK-601

-

Control vehicle

-

DAG fluorescent biosensor

-

Fluorescence microscopy setup

Procedure:

-

Cells were treated with either SPK-601 or a control vehicle.

-

A wound was introduced into the cell monolayer.

-

The localization and intensity of a DAG fluorescent biosensor at the wound edge were monitored over time using fluorescence microscopy.

-

The fluorescence intensity, corresponding to DAG levels, was quantified and compared between the SPK-601-treated and control groups.[5]

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the mechanism of action of SPK-601 and the experimental workflow used to assess its impact on DAG production.

Caption: Mechanism of SPK-601 Action.

Caption: Experimental Workflow for In Vivo DAG Assay.

Downstream Effects of SPK-601 Mediated DAG Reduction

The inhibition of PC-PLC by SPK-601 and the subsequent reduction in DAG levels have been shown to impact downstream signaling events. Specifically, SPK-601 treatment leads to a suppression of the activation of the Rho and Cdc42 GTPases at wound sites.[5] This finding suggests that the PC-PLC-DAG signaling axis is a key regulator of cytoskeletal dynamics and cell migration in response to cellular injury. Furthermore, SPK-601 was also observed to inhibit the production of phosphatidic acid (PA) in vivo following wounding, indicating a potential interplay between DAG and PA signaling pathways downstream of PC-PLC.[5]

Conclusion

SPK-601 is a well-characterized inhibitor of phosphatidylcholine-specific phospholipase C. Its mechanism of action involves the direct inhibition of PC-PLC, leading to a significant reduction in the production of the second messenger diacylglycerol. This inhibitory effect has been quantitatively demonstrated both in vitro and in vivo. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating PC-PLC signaling and for professionals involved in the development of therapeutic agents targeting this pathway. The downstream consequences of SPK-601-mediated DAG suppression, particularly on Rho family GTPase activation, highlight the potential of this compound as a tool to probe the intricate roles of PC-PLC in various cellular functions.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of SPK-601

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to a deficiency of the enzyme α-galactosidase A (α-Gal A). This enzymatic defect results in the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various cells and tissues, leading to severe multi-organ pathology. SPK-601 is an investigational adeno-associated virus (AAV) vector-based gene therapy designed to deliver a functional copy of the GLA gene to provide a sustained source of α-Gal A.

These application notes provide a detailed, hypothetical experimental protocol for the in vitro evaluation of SPK-601 in a relevant cell culture model of Fabry disease. The described workflow covers cell line selection, transduction with the AAV vector, and subsequent biochemical and functional assays to assess the restoration of enzyme activity and reduction of substrate accumulation.

Key Experimental Objectives

-

To establish a reliable in vitro cell model of Fabry disease exhibiting low α-Gal A activity and significant Gb3 accumulation.

-

To transduce the model cells with SPK-601 and a control vector.

-

To quantify the restoration of α-Gal A activity in SPK-601 transduced cells.

-

To measure the clearance of accumulated Gb3 in SPK-601 transduced cells.

Experimental Workflow

Caption: High-level overview of the experimental workflow for in vitro testing of SPK-601.

Hypothetical Signaling Pathway

Caption: Mechanism of action for SPK-601 in restoring the α-Gal A pathway.

Protocols

Protocol 1: Cell Culture and Maintenance of Fabry Disease Model Cells

This protocol describes the culture of human dermal fibroblasts derived from a patient with a confirmed GLA mutation.

Materials:

-

Fibroblast Complete Medium: DMEM (High Glucose), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% L-Glutamine.

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

T-75 cell culture flasks

-

Cryopreservation Medium: 90% FBS, 10% DMSO

Procedure:

-

Culture patient-derived fibroblasts in T-75 flasks with Fibroblast Complete Medium at 37°C in a humidified incubator with 5% CO₂.

-

For sub-culturing, aspirate the medium and wash cells once with PBS.

-

Add 3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize trypsin with 7 mL of complete medium and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in 10 mL of fresh medium and re-plate at a 1:4 or 1:5 ratio.

-

Change medium every 2-3 days. Ensure cells do not exceed 90% confluency.

-

For baseline characterization, seed cells in 6-well plates and grow to ~80% confluency before harvesting for assays as described in Protocols 3 and 4.

Protocol 2: AAV Transduction of Fibroblasts

This protocol details the transduction of the Fabry model cells with SPK-601.

Materials:

-

Fabry patient-derived fibroblasts

-

SPK-601 (AAV-hGLA) vector stock (Titer determined)

-

Control AAV-GFP vector stock (Titer matched)

-

Fibroblast Complete Medium

-

6-well plates

Procedure:

-

One day prior to transduction, seed 2.5 x 10⁵ fibroblasts per well in a 6-well plate. Ensure cells are evenly distributed.

-

On the day of transduction, calculate the required volume of AAV vector for desired Multiplicity of Infection (MOI) values (e.g., 1x10⁴, 5x10⁴, 1x10⁵ vector genomes/cell).

-

Prepare transduction medium by diluting the calculated amount of SPK-601 or control AAV-GFP vector in 1 mL of fresh, pre-warmed complete medium per well.

-

Include an "Untreated" control group that receives medium without any vector.

-

Aspirate the old medium from the cells and gently add the prepared transduction medium to each well.

-

Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

After 48 hours, replace the transduction medium with 2 mL of fresh complete medium.

-

Continue incubation, changing the medium every 2-3 days.

-

Harvest cells for endpoint analysis at specified time points (e.g., Day 7 and Day 14 post-transduction).

Protocol 3: α-Galactosidase A (α-Gal A) Activity Assay

This fluorometric assay quantifies the enzymatic activity of α-Gal A in cell lysates.[1][2][3]

Materials:

-

α-Gal A Assay Buffer (e.g., from a commercial kit)

-

α-Gal A Substrate (e.g., 4-Methylumbelliferyl-α-D-galactopyranoside)

-

α-Gal A Stop Buffer

-

4-Methylumbelliferone (4-MU) Standard

-

Ice-cold PBS

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

96-well black, clear-bottom plates

-

Fluorometric plate reader (Ex/Em = 360/445 nm)

Procedure:

-

Harvest cells by trypsinization, wash with ice-cold PBS, and pellet by centrifugation (500 x g, 5 min, 4°C).

-

Resuspend the pellet in 100 µL of ice-cold cell lysis buffer. Incubate on ice for 20 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. Collect the supernatant (cell lysate).

-

Determine the total protein concentration of each lysate using a BCA assay.

-

Dilute the lysates with α-Gal A Assay Buffer to a standardized protein concentration (e.g., 0.5 µg/µL).

-

Prepare 4-MU standards in assay buffer.

-

In a 96-well plate, add 20 µL of diluted lysate or 4-MU standard per well.

-

Prepare a substrate working solution as per the kit manufacturer's instructions and add 80 µL to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Stop the reaction by adding 100 µL of Stop Buffer to each well.

-

Read the fluorescence on a plate reader.

-

Calculate α-Gal A activity based on the 4-MU standard curve and normalize to the total protein amount. Activity is typically expressed as nmol/mg protein/hour.

Protocol 4: Globotriaosylceramide (Gb3) Quantification by Immunofluorescence

This protocol provides a semi-quantitative assessment of Gb3 accumulation at the single-cell level.[4][5]

Materials:

-

Cells grown on glass coverslips in 24-well plates

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

-

Anti-Gb3/CD77 primary antibody

-

Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 594)

-

DAPI (4′,6-diamidino-2-phenylindole) nuclear stain

-

Fluorescence microscope

Procedure:

-

Wash cells on coverslips twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with Blocking Buffer for 1 hour at room temperature.

-

Incubate with anti-Gb3 primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-